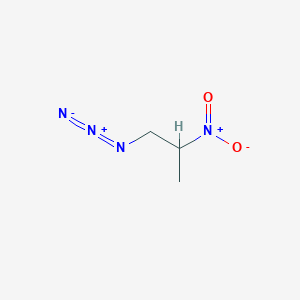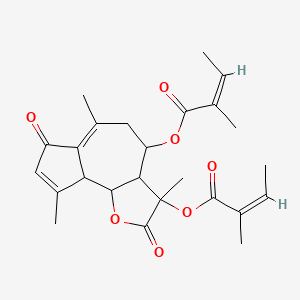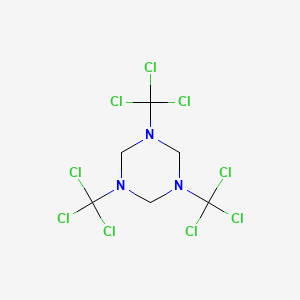![molecular formula C18H14S B14685597 6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene CAS No. 24964-14-5](/img/structure/B14685597.png)
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene is an aromatic organic compound with the molecular formula C18H14S It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and contains a thiophene ring fused with benzene and naphthalene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methylbenzothiophene, a series of reactions involving Friedel-Crafts acylation, cyclization, and dehydrogenation can be employed to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using suitable catalysts, and ensuring efficient purification processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced thiophene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Nitro, bromo, or chloro derivatives of the compound.
Aplicaciones Científicas De Investigación
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological activities by generating reactive oxygen species (ROS) that can induce cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene: A simpler thiophene derivative with fewer fused rings.
Benzo[b]naphtho[1,2-d]thiophene: Another polycyclic aromatic compound with a different fusion pattern of rings.
1,2-Benzodiphenylene sulfide: A related compound with a similar thiophene core but different substituents.
Uniqueness
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene is unique due to its specific ring fusion and methyl substitution pattern, which confer distinct electronic and structural properties. These features make it valuable for studying the effects of structural modifications on chemical reactivity and biological activity.
Propiedades
Número CAS |
24964-14-5 |
|---|---|
Fórmula molecular |
C18H14S |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
6,7-dimethylnaphtho[2,3-b][1]benzothiole |
InChI |
InChI=1S/C18H14S/c1-11-6-5-7-13-10-15-14-8-3-4-9-16(14)19-18(15)12(2)17(11)13/h3-10H,1-2H3 |
Clave InChI |
YAZOLFVTXVASIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C3C(=CC2=CC=C1)C4=CC=CC=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)

![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)

![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)




